molecular formula C7H3Cl2F3 B1413344 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene CAS No. 1806349-77-8

1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene

Cat. No.: B1413344
CAS No.: 1806349-77-8
M. Wt: 215 g/mol
InChI Key: GDUSUQRCKRSYJM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with a unique substitution pattern: chlorine atoms at positions 1 and 3, a difluoromethyl group at position 2, and a fluorine atom at position 5. This structure imparts distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical synthesis. The difluoromethyl group (-CF₂H) moderately withdraws electrons compared to stronger electron-withdrawing groups like trifluoromethyl (-CF₃), balancing reactivity and stability.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUSUQRCKRSYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228137
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID501228137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806349-77-8
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-(difluoromethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene typically involves the fluorination of 2,6-dichlorobenzodifluoride. The reaction is carried out under controlled conditions using a fluorinating agent such as hydrogen fluoride or a metal fluoride. The reaction is usually conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated and chlorinated benzoic acids.

    Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted benzodifluorides.

    Oxidation: Formation of fluorinated and chlorinated benzoic acids.

    Reduction: Formation of dehalogenated benzodifluorides.

Scientific Research Applications

1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated compounds for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

2,4-Dichloro-5-fluorobenzonitrile (C₇H₂Cl₂FN)

  • Structural Differences : Chlorine at positions 2 and 4, fluorine at position 5, and a nitrile (-CN) group at position 1.
  • Electronic Effects : The nitrile group is strongly electron-withdrawing, deactivating the aromatic ring more significantly than the difluoromethyl group in the target compound. This reduces electrophilic substitution reactivity but enhances stability in nucleophilic environments .
  • Applications : Likely used as an intermediate in pesticide synthesis, similar to other dichloro-fluorobenzenes.

2-Chloro-5-(trifluoromethyl)phenyl Derivatives

  • Example : 2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide ().
  • Structural Differences : Contains a trifluoromethyl (-CF₃) group, which is more electron-withdrawing than -CF₂H, and an amide functional group.
  • Implications : The -CF₃ group increases metabolic stability and lipophilicity, enhancing bioavailability in crop protection agents. The amide moiety enables hydrogen bonding, critical for target protein interactions .

Halogen Variation: Bromine vs. Chlorine Analogues

5-Bromo-2-chloro-1,3-difluorobenzene (C₆H₂BrClF₂)

  • Structural Differences : Bromine at position 5 replaces fluorine in the target compound.
  • Reactivity : Bromine’s lower electronegativity and larger atomic radius make it a better leaving group in nucleophilic aromatic substitution (NAS) reactions compared to chlorine or fluorine. This increases utility in synthesizing complex aryl ethers or amines .
  • Applications : Preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates.

1-Bromo-5-chloro-2,4-difluorobenzene (C₆H₂BrClF₂)

  • Structural Differences : Bromine at position 1, chlorine at position 5, and fluorine at positions 2 and 4.
  • Electronic Effects : The asymmetric substitution creates regions of varied electron density, facilitating regioselective functionalization.

Functionalized Derivatives: Ethynyl and Ethenyl Groups

2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene (CAS 1261577-94-9)

  • Structural Differences : Ethynyl (-C≡C-) and ethenyl (-CH=CH₂) groups at positions 2 and 5.
  • Reactivity: The ethynyl group enables click chemistry or Sonogashira coupling, allowing modular synthesis of conjugated systems. The target compound lacks such reactivity, limiting its use in polymer or material science .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Reactivity Profile Applications
1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene 1,3-Cl; 2-CF₂H; 5-F Halogens, difluoromethyl Moderate electrophilic substitution Agrochemical intermediates
2,4-Dichloro-5-fluorobenzonitrile 2,4-Cl; 5-F; 1-CN Nitrile High stability, NAS-resistant Pesticide synthesis
5-Bromo-2-chloro-1,3-difluorobenzene 5-Br; 2-Cl; 1,3-F Bromine Superior NAS reactivity Pharmaceutical coupling
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyldifluorobenzene Ethynyl, ethenyl Alkynes, alkenes Click chemistry Material science

Biological Activity

1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the molecular formula C7H3Cl2F3C_7H_3Cl_2F_3, characterized by a fluorinated benzene ring that enhances its reactivity and biological interactions. The presence of multiple halogens contributes to its unique properties, making it a subject of interest in medicinal chemistry and agrochemical applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially altering their activity. The compound's structure allows for binding with enzymes or receptors, which may lead to modulation of biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown enhanced inhibitory effects on glycolytic enzymes .
  • Receptor Interaction : Binding to specific receptors can alter signaling pathways, impacting cellular responses and potentially leading to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary of notable findings:

Study/Source Biological Activity Key Findings
Alexandrino et al. Microbial degradationIdentified bacterial strains capable of degrading fluorinated pesticides, suggesting potential for bioremediation applications.
BenchChem Antimicrobial propertiesInvestigated for its ability to inhibit growth of specific bacterial strains, indicating potential as an antimicrobial agent.
ACS Publications Cancer cell inhibitionHalogenated derivatives showed enhanced cytotoxic effects on cancer cells under hypoxic conditions, suggesting potential for cancer therapy.

Case Studies

  • Microbial Degradation : A study focused on the microbial degradation of fluorinated compounds highlighted the role of Comamonas bacteria in transforming this compound into less harmful substances. This research provides insights into bioremediation strategies for environmental pollutants .
  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against several pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Cancer Research : Recent investigations into halogenated analogs revealed that modifications at the C-2 position can enhance the stability and efficacy of compounds targeting glycolysis in cancer cells. These findings suggest that this compound could be developed as a therapeutic agent against aggressive cancers like glioblastoma multiforme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.